molecular formula C12H16ClNO B215689 N-(2-chlorophenyl)-2-methylpentanamide

N-(2-chlorophenyl)-2-methylpentanamide

Cat. No.: B215689
M. Wt: 225.71 g/mol
InChI Key: SIOWRQWCCBCETO-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-methylpentanamide is a substituted amide characterized by a 2-chlorophenyl group attached to a 2-methylpentanamide backbone. For instance, N-(3,4-dichlorophenyl)-2-methylpentanamide (Karsil) is a known herbicide, with decomposition pathways mediated by fungal acylamidases . The substitution pattern on the phenyl ring and the acyl chain length critically influence its physicochemical and biological behavior.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methylpentanamide

InChI

InChI=1S/C12H16ClNO/c1-3-6-9(2)12(15)14-11-8-5-4-7-10(11)13/h4-5,7-9H,3,6H2,1-2H3,(H,14,15)

InChI Key

SIOWRQWCCBCETO-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=CC=C1Cl

Canonical SMILES

CCCC(C)C(=O)NC1=CC=CC=C1Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

35Cl NQR Frequency Trends :
Substituted amides such as N-(2-chlorophenyl)-acetamide and N-(2,6-dichlorophenyl)-acetamide exhibit distinct ³⁵Cl NQR frequencies, which reflect the electronic environment of the chlorine atom. Alkyl substituents in the acyl chain (e.g., 2-methylpentanamide) lower the NQR frequency compared to aryl or chloroalkyl groups. For example:

  • N-(2-chlorophenyl)-2-methylpentanamide : The alkyl side chain reduces the frequency due to electron-donating effects.
  • N-(2-chlorophenyl)-2,2,2-trichloroacetamide : Chlorinated alkyl groups increase the frequency, though crystal field effects may cause exceptions .
Table 1: Substituent Impact on ³⁵Cl NQR Frequencies
Compound Acyl Chain Substituent ³⁵Cl NQR Frequency (MHz) Trend vs. Acetamide
N-(2-chlorophenyl)-acetamide -CH₃ Baseline
This compound -CH(CH₃)C₃H₇ Lower ↓ Alkyl effect
N-(2-chlorophenyl)-2,2,2-trichloroacetamide -CCl₃ Higher ↑ Chloroalkyl effect

Herbicidal Analogs :

  • N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil) : Decomposes via hydrolysis by Penicillium spp. into 2-methylvaleric acid and 3,4-dichloroaniline, mediated by an inducible acylamidase enzyme. The 3,4-dichloro substitution enhances herbicidal activity but also increases environmental persistence .
  • This compound : The 2-chloro substitution likely reduces enzymatic degradation efficiency compared to the 3,4-dichloro analog, altering its environmental half-life.

Enzyme Specificity :
The acylamidase enzyme shows higher activity toward 3,4-dichloro derivatives due to optimized substrate-enzyme interactions, whereas 2-chloro analogs may exhibit slower hydrolysis rates .

Structural and Physical Properties

Chain Length and Functional Group Effects :

  • N-(2-Chlorophenyl)-2-phenoxyacetamide (CAS 18861-21-7): The phenoxy group introduces aromaticity and lipophilicity, enhancing bioavailability but possibly reducing thermal stability .
Table 2: Physical Properties of Selected Analogs
Compound Molecular Weight Acyl Chain Length Key Functional Group Solubility (Predicted)
This compound 243.75 g/mol C5 -CH(CH₃)C₃H₇ Low (hydrophobic)
N-(2-chlorophenyl)-2-methylpropanamide 215.69 g/mol C3 -CH(CH₃)₂ Moderate
N-(2-chlorophenyl)-2-phenoxyacetamide 275.73 g/mol C2 -OPh Very Low

Crystallographic and Stability Considerations

Crystallographic studies of N-(phenyl)-2-chloro-2-methylacetamide reveal intermolecular hydrogen bonding between the amide N–H and carbonyl oxygen, stabilizing the crystal lattice. In contrast, bulkier acyl chains (e.g., pentanamide) may disrupt packing efficiency, leading to lower melting points .

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